![molecular formula C22H20N4O4 B2640943 N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲氧苯基)-3,5-二甲氧基苯甲酰胺 CAS No. 862810-76-2](/img/structure/B2640943.png)

N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲氧苯基)-3,5-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound has been studied for its potential pharmacological activities .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . In one study, two series of imidazopyridine derivatives were synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyrimidine scaffold .Molecular Structure Analysis

The molecular structure of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide” is complex, with an imidazole ring fused to a pyridine ring. Molecular modeling studies have shown that the methylsulfonyl pharmacophore was adequately placed into the COX-2 active site .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .科学研究应用

抗肿瘤活性

一系列取代的 3,4-二氢- 和 1,2,3,4-四氢-苯并[4,5]咪唑并[1,2-a]嘧啶衍生物被合成并评价了其抗肿瘤活性。这些化合物,包括与 N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲氧苯基)-3,5-二甲氧基苯甲酰胺类似的变体,对癌细胞系表现出不同程度的活性。具体而言,化合物在体外表现出显着的抗肿瘤活性,对所有测试的细胞系均具有选择性,突出了此类衍生物在癌症治疗中的潜力 (Abdel-Hafez, 2007)。

化学解毒

咪唑并[1,2-a]吡啶/嘧啶的硒酯衍生物的研究揭示了它们在化学解毒中的潜力,特别是对于 HgCl2(氯化汞(II))。这些化合物参与反应,形成汞-硒配合物,分解形成 HgSe,表明在治疗汞中毒中具有应用 (Sharma 等,2018)。

光学性质和荧光传感

对咪唑并[1,2-a]嘧啶衍生物的研究探索了它们的光学性质和作为荧光传感器的潜力。例如,某些衍生物表现出作为锌离子的选择性荧光传感器的能力,检测限低于 WHO 设定的饮用水中最高允许浓度。这表明它们在环境监测和潜在的医学诊断中的适用性 (Rawat & Rawat, 2018)。

合成和表征

该研究还包括各种咪唑并[1,2-a]嘧啶衍生物的合成和表征,突出了它们的结构性质和潜在应用。这包括对其晶体结构和赫希菲尔德表面分析的研究,为进一步探索它们在科学研究中的用途提供了基础知识 (Dhanalakshmi 等,2018)。

未来方向

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . Future research may focus on developing new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

作用机制

Target of Action

The primary target of the compound N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .

Mode of Action

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide acts as a COX-2 inhibitor . Molecular modeling studies have shown that the compound fits well into the active site of the COX-2 enzyme . This interaction inhibits the activity of COX-2, thereby reducing the production of prostaglandins .

Biochemical Pathways

The compound N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide affects the prostaglandin biosynthesis pathway . By inhibiting COX-2, the compound reduces the production of prostaglandins, particularly PGE2, which are known to increase pain and tissue blood flow during inflammation .

Pharmacokinetics

The compound’s potent inhibitory effect on cox-2 suggests it may have favorable bioavailability .

Result of Action

The inhibition of COX-2 by N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide leads to a decrease in prostaglandin production . This results in a reduction of inflammation, pain, and tissue blood flow . The compound has shown dose-dependent anti-nociceptive activity in in vivo studies .

属性

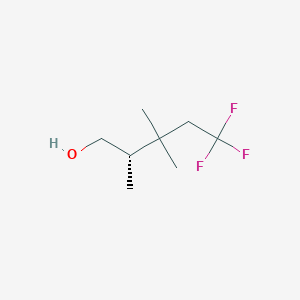

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-28-16-9-15(10-17(12-16)29-2)21(27)24-18-11-14(5-6-20(18)30-3)19-13-26-8-4-7-23-22(26)25-19/h4-13H,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYLSDCSHATSBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2640864.png)

![4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2640865.png)

![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2640870.png)

![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)

![2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2640875.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2640876.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2640883.png)